Home > Products > Screening Compounds P96735 > 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine - 14097-37-1

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Catalog Number: EVT-358826
CAS Number: 14097-37-1
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

  • Compound Description: This refers to a series of compounds that are structurally related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine. The key difference is the presence of a pyrimidin-2-yl group attached to the nitrogen atom at the 6-position of the tetrahydroisoquinoline ring. These derivatives were investigated for their potential as selective JAK2 inhibitors for treating myeloproliferative neoplasms []. One notable derivative, 13ac, showed excellent potency and selectivity for JAK2, effectively inhibiting the growth of SET-2 xenograft tumors in vivo [].
  • Relevance: These derivatives are directly derived from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and share the core tetrahydroisoquinoline structure with an amine group at the 6-position. The research focuses on modifications to this core structure, specifically the N-substitution at the 6-position, to develop potent and selective JAK2 inhibitors [].
  • Compound Description: This series of compounds features a tetrahydroisoquinoline ring with a hydroxyl group at the 6-position and a substituted benzyl group at the 1-position. The benzyl group consistently contains two iodine atoms and a methoxy group, with variations in their positions within the ring []. These derivatives were synthesized and evaluated for their activity at human β-adrenoceptors, searching for selective β3-AR agonists as potential treatments for obesity and type II diabetes [].
  • Relevance: While sharing the core tetrahydroisoquinoline structure with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, these derivatives differ significantly in their substitution patterns. They are grouped as related compounds due to their similar core structure and their investigation within the broader context of exploring the pharmacological potential of substituted tetrahydroisoquinolines [].

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH)

  • Compound Description: PI-OH acts as a potent potentiator of norepinephrine's contractile response in rat anococcygeus muscle [, ]. It serves as a central compound for developing new norepinephrine potentiators, leading to the synthesis and evaluation of various derivatives [, , , ].
  • Relevance: PI-OH shares the 2-methyl-1,2,3,4-tetrahydroisoquinoline scaffold with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, differing in the presence of a phenyl group and a hydroxyl group at the 4-position. Research on PI-OH and its derivatives focuses on exploring structure-activity relationships to enhance norepinephrine potentiation activity [, , , ].

4-(4-Hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

  • Compound Description: This PI-OH derivative replaces the phenyl group at the 4-position with a 4-hydroxyphenyl group []. This modification resulted in only moderate NE potentiating activity compared to PI-OH [].
  • Relevance: This compound highlights the impact of substituent modifications on the core structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, which is shared with PI-OH, and its influence on NE potentiating activity [].

4-(3-Hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

  • Compound Description: This derivative, similar to the previous one, modifies the phenyl group at the 4-position of PI-OH, this time with a 3-hydroxyphenyl group []. This change led to a slightly higher NE potentiating activity than PI-OH itself [].
  • Relevance: This derivative further emphasizes the importance of the phenyl substituent and its position in modulating the biological activity of the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine core structure found in PI-OH [].

4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

  • Compound Description: This derivative introduces a 3,4-dihydroxyphenyl group at the 4-position of the PI-OH scaffold []. This modification resulted in the most potent compound among the tested series, showing a significantly higher NE potentiating activity compared to PI-OH [].
  • Relevance: This derivative provides essential insights into the structure-activity relationship of PI-OH and its derivatives. Specifically, it highlights the significant impact of the 3,4-dihydroxyphenyl substitution on the core structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, suggesting its crucial role in the inhibition of NE uptake [].

1,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols

  • Compound Description: This entry refers to four stereoisomers (1R,4R-3a, 1S,4S-3b, 1S,4R-4a, and 1R,4S-4b) derived from PI-OH, introducing a methyl group at the 1-position []. These isomers were synthesized and analyzed to investigate the impact of stereochemistry on their NE potentiating activity [].
  • Relevance: By comparing these stereoisomers to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and PI-OH, the research delves deeper into understanding the structure-activity relationship of this class of compounds, emphasizing the role of stereochemistry in influencing their biological activity [].

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This entry refers to two enantiomers, 4S-5a and 4R-5b, derived from PI-OH by removing the hydroxyl group at the 4-position []. Similar to the previous entry, these compounds were synthesized and evaluated to explore the impact of structural changes on their NE potentiating activity [].
  • Relevance: These enantiomers, alongside 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and PI-OH, provide valuable insights into the structure-activity relationship of tetrahydroisoquinoline derivatives. The study emphasizes the importance of specific functional groups, such as the hydroxyl group, in modulating their biological activity [].

3-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This entry encompasses two stereoisomers of PI-OH, 3R,4R-6a and 3S,4S-6b, featuring a methyl group at the 3-position []. These isomers were synthesized and tested alongside other PI-OH derivatives to assess their NE potentiating activity and the influence of stereochemistry [].
  • Relevance: The comparison of these stereoisomers with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and other PI-OH derivatives contributes to understanding the structural features essential for NE potentiation within this class of compounds. The research highlights the importance of specific substitution patterns and stereochemistry for optimal biological activity [].

4-Aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This broad category encompasses various derivatives of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine where the phenyl group at the 4-position is replaced by different aryl groups []. This class includes the naturally occurring alkaloid (±)-cherylline (16g) []. These compounds were synthesized through a Pummerer-type cyclization reaction, showcasing a novel approach to this class of compounds [].
  • Relevance: These derivatives share the core 2-methyl-1,2,3,4-tetrahydroisoquinoline structure with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, and their synthesis and characterization provide insights into the versatility and potential applications of this chemical scaffold in medicinal chemistry [].

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives

  • Compound Description: These compounds feature a methoxy group at the 6-position and a hydroxyl group at the 7-position of the tetrahydroisoquinoline ring. This core structure is further modified with various substituents, commonly associated with dopamine D3 receptor antagonists []. These derivatives were synthesized and evaluated for their binding affinity to dopamine D1, D2, and D3 receptors, showing promising selectivity for the D3 receptor [].
  • Relevance: While structurally distinct from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine in terms of substitution patterns, these derivatives are relevant due to their shared tetrahydroisoquinoline core. They exemplify the diverse pharmacological activities accessible through modifications of this scaffold, highlighting its potential in developing therapeutics targeting different biological targets [].

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolines

  • Compound Description: These compounds are structurally similar to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine but differ in the presence of a fluorine atom at the 6-position and the absence of a fused benzene ring at the 4 and 5 positions. These compounds serve as precursors for synthesizing quinolone antibacterial agents [].
  • Relevance: The structural similarities and shared 2-methyl-tetrahydroquinoline motif with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine highlight the versatility of these core structures in medicinal chemistry, showcasing their application in developing various therapeutic agents [].
Overview

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound belonging to the isoquinoline family, which is characterized by a fused ring structure containing nitrogen. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Source

The compound can be synthesized through various methods, often starting from isoquinoline derivatives or related precursors. Its relevance in pharmacology stems from its structural features that may interact with biological targets.

Classification

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is classified as a bicyclic amine and falls under the broader category of nitrogen-containing heterocycles. These classifications are important for understanding its reactivity and potential applications.

Synthesis Analysis

Methods

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several routes:

  1. Reduction of Isoquinoline Derivatives: Isoquinolines can be reduced using catalytic hydrogenation or chemical reducing agents to yield tetrahydroisoquinolines.
  2. Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization can occur under acidic or basic conditions to form the tetrahydroisoquinoline structure.
  3. Amine Substitution: The introduction of the amino group at the 6-position can be accomplished through nucleophilic substitution reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine features a tetrahydroisoquinoline core with a methyl group at the 2-position and an amino group at the 6-position.

Data

The molecular formula is C10_{10}H12_{12}N2_2, with a molecular weight of approximately 160.22 g/mol. The compound exhibits chirality due to the presence of asymmetric carbon centers in its structure.

Chemical Reactions Analysis

Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions:

  1. Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline allows for electrophilic substitution reactions.
  2. Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions with electrophiles.
  3. Oxidation Reactions: The compound may be oxidized to form more complex derivatives that could enhance its biological activity.

Technical Details

Reactions involving this compound often require specific conditions such as solvent choice and temperature control to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is not fully elucidated but is believed to involve interaction with neurotransmitter systems in the brain.

Data

Preliminary studies suggest that it may act on dopaminergic pathways or inhibit certain enzymes involved in neurotransmitter metabolism. Further research is needed to clarify these mechanisms and establish therapeutic targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Data on melting point may vary; experimental determination is recommended.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into functional groups and electronic transitions of the compound.

Applications

Scientific Uses

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders.
  2. Chemical Biology: Used in studies exploring neurotransmitter systems and their modulation.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Introduction to Tetrahydroisoquinoline Derivatives in Neuropharmacology

Historical Context of Tetrahydroisoquinolines in Endogenous Neuroprotection

Tetrahydroisoquinolines (THIQs) constitute a structurally diverse class of alkaloids initially identified as endogenous compounds in mammalian brains in the 1980s. Early research focused on their potential neurotoxic role due to structural similarities to the parkinsonian neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). However, a significant paradigm shift occurred when specific THIQ derivatives, particularly 1-methyl-substituted variants like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), demonstrated potent neuroprotective properties rather than neurotoxicity [3] [5]. This revelation positioned THIQs as crucial modulators of neuronal homeostasis, with research intensifying on their ability to combat oxidative stress, mitochondrial dysfunction, and neuroinflammation – pathological hallmarks of neurodegenerative disorders like Alzheimer's disease (AD) [5].

Endogenous THIQs function as natural regulators of dopaminergic systems, influencing neurotransmitter release, metabolism, and receptor activity. Studies confirmed the presence of 1MeTIQ in human brain tissue, where it exhibits antioxidant capabilities by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting neuronal membranes from degeneration [3] [8]. Crucially, the neuroprotective efficacy varies significantly across the THIQ family. While compounds like 1-benzyl-TIQ (1BnTIQ) may exhibit neurotoxic potential, 1-methyl substituted derivatives like 1MeTIQ consistently demonstrate protective effects in preclinical models, highlighting the critical importance of specific structural modifications, particularly at the C1 position, in determining biological activity [3] [8]. This historical context underscores 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine as part of a promising class of endogenously-inspired molecules for neurotherapeutic intervention.

Significance of 2-Methyl Substitution in Isoquinoline Scaffolds

Physicochemical and Pharmacokinetic Implications

The introduction of a methyl group at the 2-position of the tetrahydroisoquinoline scaffold, as seen in 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (IUPAC Name: 2-methyl-1,2,3,4-tetrahydro-6-isoquinolinamine; CAS Registry Numbers may vary depending on specific salt forms), induces critical changes in molecular properties influencing bioavailability and central nervous system (CNS) penetration. Compared to unsubstituted or 1-methyl THIQ counterparts, the 2-methyl substitution generally enhances lipophilicity (log P). While precise experimental log P values for 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine were not explicitly listed in the search results, the trend is evident from related THIQ modifications. Derivatization of bioactive molecules like quercetin with THIQ moieties significantly increased lipophilicity, a key factor in overcoming the blood-brain barrier (BBB) [7].

Table 1: Impact of THIQ Derivatization on Key Physicochemical Parameters

Compound TypeLog P TrendMolecular WeightBBB Permeation PredictionP-gp Substrate
Parent QuercetinLow (Negative)~302 DaPoor (Predicted)Potential
Quercetin-THIQ HybridsSignificantly Increased~450-500 DaStill Challenged (Predicted)No (Predicted)
1MeTIQModerate~147 DaGood (Experimental Evidence)Likely Low
2-Methyl-1,2,3,4-THIQ-6-amineHigher than 1MeTIQ (Inferred)~162 DaPotential (Based on MW/LogP)Unknown

The moderate molecular weight (~162 Da) and increased lipophilicity relative to simpler THIQs suggest a higher potential for 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine to cross the BBB compared to larger, more polar molecules. Furthermore, THIQ derivatives often show favorable drug-likeness profiles, generally adhering to Lipinski's rule of five (Molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10) [7]. Importantly, unlike many natural alkaloids, THIQ derivatives like those incorporating the 2-methyl group are typically not predicted to be substrates for P-glycoprotein (P-gp), a major efflux pump at the BBB that often limits CNS drug delivery [7]. These combined properties – moderate size, enhanced lipophilicity, and potential evasion of P-gp – make the 2-methyl-THIQ scaffold pharmacokinetically promising for targeting CNS disorders.

Modulation of Biological Activity and Selectivity

The 2-methyl group profoundly influences the interaction of THIQ derivatives with biological targets relevant to neurological health:

  • Neurotransmitter System Modulation: 1MeTIQ (1-methyl substitution) demonstrates the critical role of alkyl substitution on neuroactivity. It modulates dopaminergic neurotransmission, protects nigral neurons from MPTP-induced toxicity, inhibits monoamine oxidase (MAO) enzymes reversibly, and restores dopamine and serotonin levels in brain regions like the striatum and hippocampus [3] [6]. By analogy, the 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, possessing both the 2-methyl group and the primary amine (-NH₂) at C6, is structurally poised for enhanced interaction with monoaminergic systems. The C6 amine provides a potential point for ionic or hydrogen bonding interactions with neurotransmitter receptors or transporters. Evidence suggests such compounds can influence dopaminergic spontaneous discharge in the substantia nigra and counteract neurotransmitter depletion induced by neurotoxins or metabolic stress like streptozotocin (STZ)-induced diabetes [3] [6].

  • Antioxidant Enhancement: The electron-donating nature of alkyl groups like the methyl substituent can enhance the radical scavenging potential of the THIQ core. While the catechol moiety in some THIQs (e.g., 6,7-diol derivatives) is a potent antioxidant, the 2-methyl group contributes to stabilizing radical intermediates formed during this process. This translates to reduced oxidative stress markers like thiobarbituric acid-reactive substances (TBARS) in models of neurodegeneration [3] [7]. The 6-amine group in 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine may further participate in metal chelation (Fe²⁺, Cu²⁺), disrupting metal-catalyzed free radical generation implicated in Alzheimer's and Parkinson's pathologies [7].

  • Enzyme Inhibition Profile: THIQ derivatives show promise in inhibiting enzymes crucial in neurological disorders. Quercetin-THIQ hybrids exhibit increased selectivity and potency against butyrylcholinesterase (BuChE) compared to acetylcholinesterase (AChE) – a significant advantage in later stages of Alzheimer's disease where BuChE activity predominates [7]. Furthermore, potent inhibition of Na⁺, K⁺-ATPase has been documented. While overactivity of this pump is linked to some neurological conditions, its overexpression is also a feature of certain tumours, suggesting a potential dual therapeutic interest for THIQ derivatives [7]. The specific substitution pattern, including the 2-methyl group, likely fine-tunes this inhibitory activity and selectivity.

  • Receptor Interactions: In silico studies of structurally complex THIQs like 1-benzyl-6,7-diol-THIQ indicate potential modulation of dopamine receptors (D1, D2) [8]. The 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, with its amine function, may interact with G-protein coupled receptors (GPCRs) or neurotransmitter transporters involved in pain, mood, and neurodegeneration. Research on 1MeTIQ demonstrates activity involving opioidergic (naloxone-sensitive), α₂-adrenergic (yohimbine-sensitive), and serotonergic (ondansetron-sensitive) pathways in neuropathic pain models [6], suggesting that the 2-methyl analog could share or exhibit refined activity at these or related targets.

Table 2: Key Neuropharmacological Activities of Related THIQ Derivatives

THIQ DerivativeStructural FeaturesDocumented ActivitiesPotential Relevance to 2-methyl-6-amine analog
1MeTIQ1-MethylNeuroprotection (MPTP models), MAO inhibition, Antioxidant, Restores DA/5-HT levels, Antidepressant, Antihyperalgesic (Opioidergic/Adrenergic/Serotonergic mediation)Shared core structure; 2-Me may enhance lipophilicity & target engagement
JatrorrhizineNatural alkaloid (Protoberberine)Neuroprotection (AD models), Anti-inflammatory, Antioxidant, AChE inhibitionDemonstrates THIQ potential in AD; 2-Me-6-amine offers distinct scaffold
Quercetin-THIQ HybridsFlavonoid linked to THIQEnhanced Antioxidant vs Quercetin, Selective BuChE inhibition, Na⁺,K⁺-ATPase inhibition, ChelationHighlights impact of THIQ on bioactivity & selectivity
DauricineBis-THIQ alkaloidNeuroprotection, Anti-arrhythmic, K⁺ channel blockadeIllustrates complex THIQ pharmacology
1-benz-6,7-diol-THIQ1-Benzyl, CatecholDopamine D1/D2 receptor modulation (In silico)Amine at C6 (vs catechol) suggests different target profile

Concluding Remarks on Neuropharmacological Significance

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine represents a strategically modified tetrahydroisoquinoline derivative where the 2-methyl group confers distinct physicochemical advantages, particularly enhanced lipophilicity beneficial for CNS bioavailability, while the C6 primary amine offers a versatile pharmacophore for target engagement. Its structural features position it within a class of THIQ compounds proven to modulate critical neuropharmacological processes: neurotransmitter dynamics (dopamine, serotonin), oxidative stress pathways, key neuronal enzymes (MAO, BuChE, Na⁺,K⁺-ATPase), and receptor systems (potentially dopaminergic, opioidergic, adrenergic). While safety and efficacy profiles require rigorous future investigation, the compound’s core scaffold and specific substitutions align with established mechanisms of endogenous neuroprotection and multi-target engagement strategies crucial for addressing complex neurodegenerative diseases and neurological disorders. Its exploration exemplifies the rational design and optimization of endogenous molecule-inspired therapeutics.

Properties

CAS Number

14097-37-1

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3

InChI Key

PWHRVVMNFQGSJQ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=CC(=C2)N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.